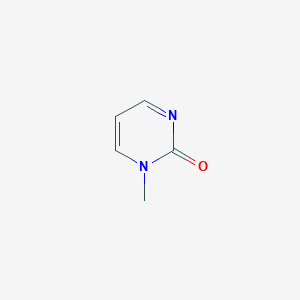

1-甲基嘧啶-2(1H)-酮

描述

“1-Methylpyrimidin-2(1H)-one” is a chemical compound with a pyrimidine moiety . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been well studied in the past decade . The synthesis process often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “1-Methylpyrimidin-2(1H)-one” can be analyzed using various computational methods. For instance, the B3LYP/cc-pVDZ basis set can be used to optimize the results . The NBO analysis can confirm the highest stabilization energy, and wavefunction studies can confirm the localization and delocalization of electrons .

Chemical Reactions Analysis

Pyrimidine derivatives, including “1-Methylpyrimidin-2(1H)-one”, can participate in various chemical reactions. These reactions often involve disrupting tubulin polymerization, promoting microtubule fragmentation, and inhibiting cell migration .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Methylpyrimidin-2(1H)-one” can be determined using various computational methods. For instance, the thermodynamical properties and electron density can be calculated with the help of software like Gaussian-16w .

科学研究应用

抗纤维化治疗

1-甲基嘧啶-2(1H)-酮: 衍生物在抗纤维化领域显示出令人鼓舞的结果。研究人员合成了表现出显著抗纤维化活性的新型嘧啶衍生物。 这些化合物,如6-(5-(对甲苯基氨基甲酰基)嘧啶-2-基)烟酸乙酯和6-(5-((3,4-二氟苯基)氨基甲酰基)嘧啶-2-基)烟酸乙酯,已被证明比现有药物如吡非尼酮和Bipy55′DC具有更好的抗纤维化活性 . 它们有效地抑制了胶原蛋白的表达并降低了细胞培养基中羟脯氨酸的含量,表明它们作为新型抗纤维化药物的潜力 .

癌症治疗

1-甲基嘧啶-2(1H)-酮的嘧啶核心是药物化学中的一个特权结构,因为它具有广泛的药理活性。嘧啶衍生物已知具有抗肿瘤特性。 例如,某些嘧啶衍生物已被设计为强大的成纤维细胞生长因子受体 (FGFR) 抑制剂,FGFR 在各种肿瘤中起着至关重要的作用 . FGFR 信号通路异常激活会促进癌症的发生、发展和对治疗的抵抗,使 FGFR 成为癌症治疗的重要靶点 .

药物化学

在药物化学中,构建具有潜在生物活性的新型杂环化合物库至关重要。1-甲基嘧啶-2(1H)-酮作为开发新的化学合成策略和药物开发的基础结构。 其衍生物由于其多样的生物学和药学活性,包括抗菌、抗病毒和抗肿瘤作用,被用于特权结构的设计 .

手性化合物的合成

嘧啶部分在手性化合物的合成中也起着重要作用。例如,咪唑并[1,2-a]嘧啶的合成方法和官能化已得到广泛研究。 这些方法包括多组分反应、缩合反应、分子内环化和串联反应,这些反应对于构建这种特权支架以供进一步用于药物开发至关重要 .

广泛的活性

嘧啶衍生物,包括那些基于1-甲基嘧啶-2(1H)-酮的衍生物,具有广泛的活性。 它们是药物化学中新兴的支架,具有抗肿瘤、抗菌、中枢神经系统抑制、抗惊厥和解热等活性 . 这种多功能性使它们在开发各种治疗剂方面具有价值。

未来方向

作用机制

Target of Action

It’s worth noting that pyrimidine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors .

Mode of Action

Fgfr inhibitors generally work by binding to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling .

Biochemical Pathways

Upon activation, FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activated FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .

Result of Action

In the context of cancer therapy, FGFR inhibitors can inhibit tumor cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of tumor cells .

属性

IUPAC Name |

1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKMCBPMBNUKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190827 | |

| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3739-81-9 | |

| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3739-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-pyrimidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

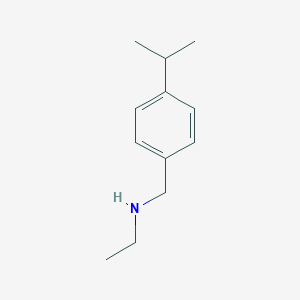

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)

![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)

![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)

![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)